molecular formula C8H5ClN2O B1437724 4-Chloro-7-hydroxyquinazoline CAS No. 849345-42-2

4-Chloro-7-hydroxyquinazoline

Cat. No. B1437724
M. Wt: 180.59 g/mol
InChI Key: WSISTEIZPHSJSA-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxyquinazoline is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is a white to yellow solid and is primarily used for research and development .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-hydroxyquinazoline is represented by the InChI code 1S/C8H5ClN2O/c9-8-6-2-1-5 (12)3-7 (6)10-4-11-8/h1-4,12H . This indicates the presence of a chlorine atom at the 4th position and a hydroxy group at the 7th position on the quinazoline ring .


Physical And Chemical Properties Analysis

4-Chloro-7-hydroxyquinazoline is a white to yellow solid . It has a molecular weight of 180.59 .

Scientific Research Applications

Antioxidative Properties

One study investigated the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on free-radical-initiated hemolysis of erythrocytes. It was found that these compounds could inhibit free-radical-induced peroxidation, suggesting potential antioxidative applications (Liu et al., 2002).

Synthesis of Key Intermediates

4-Chloro-7-hydroxyquinazoline has been utilized in the synthesis of key intermediates for various drugs. For instance, a study detailed an innovative approach for synthesizing 7-Hydroxyquinolin-2(1H)-one, a crucial intermediate for the antipsychotic drug brexpiprazole, highlighting the compound's significance in drug development processes (Reddy et al., 2018).

Corrosion Inhibition

Research has also explored the application of 8-Hydroxyquinoline derivatives as corrosion inhibitors. A study demonstrated that compounds like 7-alkyl-8-Hydroxyquinolines significantly improve the anti-corrosion properties of metals in acidic environments, indicating potential industrial applications (El faydy et al., 2020).

Apoptotic Activity in Cancer Cells

The apoptotic activity of quinazolinone Schiff base derivatives, including those derived from 4-hydroxyquinazolines, has been studied for their effects on cancer cells. These compounds have shown significant inhibitory effects on cell viability and induced apoptosis through intrinsic and extrinsic pathways, suggesting their potential as anticancer agents (Zahedifard et al., 2015).

Structural and Computational Studies

Computational and theoretical studies have been conducted to understand the structural and electronic properties of 4-hydroxyquinazoline derivatives. These studies provide insights into the tautomerism, electronic structure, and potential reactivity of such compounds, aiding in the design of new materials and drugs (Makhloufi et al., 2018).

Liposome-Water Partitioning

The interaction of 8-hydroxyquinolines with metals like copper was investigated to understand their bioavailability and toxicity. This study on liposome-water partitioning of these compounds and their copper complexes sheds light on their potential environmental impact and bioavailability (Kaiser & Escher, 2006).

Safety And Hazards

The safety data sheet for 4-Chloro-7-hydroxyquinazoline suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

Future Directions

Quinazoline and its derivatives, including 4-Chloro-7-hydroxyquinazoline, have shown promising pharmaceutical and biological activities, making them valuable in drug research and development . Future research could focus on further modification of these compounds to enhance their anti-tumor effects and resist primary resistance .

properties

IUPAC Name

4-chloroquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSISTEIZPHSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702300
Record name 4-Chloroquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-hydroxyquinazoline

CAS RN

849345-42-2
Record name 4-Chloroquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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